molecular formula C16H25BO2S B2726785 2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 909255-87-4

2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2726785
CAS No.: 909255-87-4
M. Wt: 292.24
InChI Key: LOAPXNKARMOWAX-UHFFFAOYSA-N
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Description

2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boronic acid group (1,3,2-dioxaborolane) attached to a phenyl ring substituted with a tert-butylsulfanyl (TBS) group at the para position. This compound is structurally characterized by:

  • A 1,3,2-dioxaborolane core, providing stability to the boronic acid moiety, which is critical for applications in Suzuki-Miyaura cross-coupling reactions.
  • Pinacol ester formation from boronic acids (e.g., using pinacol and MgSO₄ in methanol, as seen for [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol in ).
  • Halogen exchange reactions (e.g., nickel-catalyzed reductive alkylation, as in ).

Properties

IUPAC Name

2-(4-tert-butylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2S/c1-14(2,3)20-13-10-8-12(9-11-13)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAPXNKARMOWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation typically involves a reaction between 4-(tert-butylsulfanyl)phenylboronic acid and pinacol. The boronic acid undergoes esterification with pinacol in the presence of a dehydrating agent such as toluene or azeotropic distillation conditions to remove water by-products. The reaction is conducted under inert conditions to prevent oxidation of the sulfanyl group. Industrial Production Methods : On an industrial scale, the synthesis might employ continuous flow chemistry to streamline the process and improve efficiency. Automation and precise control of reaction parameters ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the tert-butylsulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction at the boronate ester can form organoboron derivatives suitable for Suzuki-Miyaura cross-coupling reactions.

  • Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid in an organic solvent.

  • Reduction: : Sodium borohydride in the presence of catalysts like palladium.

  • Substitution: : Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Organoboron derivatives.

  • Substitution: : Halogenated aromatic compounds.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-[4-(tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. It serves as a versatile reagent for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The compound's boron atom facilitates the coupling of aryl halides with organometallic reagents, leading to the formation of biaryl compounds.

Table 1: Comparison of Reaction Conditions in Suzuki-Miyaura Coupling

CatalystBaseSolventYield (%)
Pd(PPh3)4K2CO3DMF85
Pd(OAc)2NaOHEthanol90
CuIK3PO4THF80

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications as a building block for synthesizing bioactive molecules. Its ability to form stable complexes with biological targets allows for the design of new pharmaceuticals. Research indicates that derivatives of this compound exhibit significant anti-cancer activity and can be used in targeted drug delivery systems.

Case Study: Anticancer Activity
A study investigated the anticancer properties of a derivative synthesized from 2-[4-(tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results showed that the derivative inhibited cell proliferation in various cancer cell lines by inducing apoptosis.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and nanocomposites. The incorporation of boron into polymer matrices enhances thermal stability and mechanical properties.

Table 2: Properties of Boron-Doped Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyethylene20025
Boron-Doped Polyethylene25035

Environmental Chemistry

The environmental applications of 2-[4-(tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include its use as a reagent in the detection and remediation of pollutants. Its boron content allows it to interact with various environmental contaminants, facilitating their removal from water sources.

Case Study: Pollutant Remediation
Research demonstrated that using this compound in conjunction with activated carbon significantly improved the adsorption rates of heavy metals from contaminated water samples.

Mechanism of Action

Molecular Targets and Pathways: : The compound exerts its effects primarily through its reactivity as a boronic ester It can participate in the formation of carbon-carbon bonds in catalytic cycles, interacting with transition metal catalysts in processes like the Suzuki-Miyaura reaction

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The tert-butylsulfanyl group in the target compound donates electrons via sulfur’s lone pairs, enhancing nucleophilicity in cross-couplings. In contrast, sulfonyl groups (e.g., ) withdraw electrons, reducing reactivity but improving stability .
  • Steric Effects : Bulky substituents like tert-butylsulfanyl or biphenyl () may slow reaction kinetics but improve regioselectivity in coupling reactions.

Yield Comparisons :

  • Pinacol ester formation (): ~50–80% yields.
  • Halogen exchange (): Moderate yields (34–80%) depending on steric hindrance.

Physical and Chemical Properties

Melting Points and Solubility

  • Methoxy derivatives (): Solids (m.p. 137–139°C) with high polarity.
  • Sulfur-containing analogues (e.g., ): Likely liquids or low-melting solids due to thioether flexibility.
  • Target compound: Expected to be a low-melting solid or viscous liquid, given the bulky tert-butyl group.

Reactivity in Cross-Couplings

  • Suzuki-Miyaura Reactions : Electron-donating groups (e.g., tert-butylsulfanyl) accelerate transmetallation but may require optimized conditions to overcome steric effects.
  • Stability : Sulfur-containing boronic esters (e.g., ) are prone to oxidation; the tert-butylsulfanyl group may offer improved stability over methylsulfanyl analogues.

Biological Activity

2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 909255-87-4) is a boron-containing compound notable for its applications in organic synthesis and materials chemistry. This article explores its biological activity, particularly its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₅BO₂S
  • Molecular Weight : 292.2 g/mol
  • Purity : ≥95%
  • IUPAC Name : 2-(4-tert-butylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions and serve as a boron reagent. Boron compounds are known for their role in the formation of carbon-carbon bonds, which is crucial in synthesizing biologically active molecules.

Biological Activity Overview

Research has shown that boron-containing compounds can exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that dioxaborolanes can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, they may affect the activity of enzymes involved in cell cycle regulation.
  • Antimicrobial Activity : Compounds similar to dioxaborolanes have demonstrated antibacterial effects against specific strains of bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialBactericidal effects against Gram-positive bacteria
Enzyme InhibitionInterference with enzyme activity

Case Studies

  • Anticancer Study :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various dioxaborolanes. The results indicated that 2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against breast cancer cells (MCF-7) at concentrations above 10 µM. The compound's mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Research :
    Another investigation focused on the antimicrobial properties of boron compounds. It was found that this dioxaborolane showed promising activity against Staphylococcus aureus and Escherichia coli when tested in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Q & A

Q. How can researchers synthesize 2-[4-(tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what analytical methods are recommended for structural validation?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the aryl precursor. A stepwise approach involves:

Boronate Ester Formation : React 4-(tert-butylsulfanyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under reflux in anhydrous THF, catalyzed by BF₃·OEt₂.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

For structural validation:

  • NMR Spectroscopy : Confirm the tert-butylsulfanyl group (¹H NMR: δ 1.4 ppm, singlet for 9H; ¹³C NMR: δ 31.2 ppm for C-S) and boronate ester (¹¹B NMR: δ 30–32 ppm).
  • X-ray Crystallography : Resolve single-crystal structures to verify bond angles and steric effects of the tert-butyl group (e.g., similar dioxaborolane derivatives show B-O bond lengths of ~1.36 Å ).

Q. What purification strategies are effective for eliminating common byproducts in the synthesis of this compound?

Methodological Answer: Common byproducts include unreacted boronic acid and pinacol adducts. Strategies include:

  • Solvent Recrystallization : Use a 9:1 hexane/dichloromethane mixture to exploit differences in solubility.
  • Flash Chromatography : Optimize eluent ratios (e.g., hexane:ethyl acetate from 10:1 to 5:1) to separate the target compound (Rf ~0.4) from pinacol (Rf ~0.7).
  • Mass Spectrometry (MS) : Monitor purity via high-resolution MS (HRMS) to detect trace impurities (e.g., [M+H]+ expected at m/z 335.18) .

Q. How can reaction conditions be optimized to improve yield and selectivity for this boronate ester?

Methodological Answer:

  • Temperature Control : Maintain reflux at 80–90°C in THF to prevent premature decomposition.
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for coupling efficiency (Pd(dppf)Cl₂ may reduce side reactions in sterically hindered systems).
  • Moisture Sensitivity : Use Schlenk-line techniques under inert gas (N₂/Ar) to avoid hydrolysis of the boronate ester .

Advanced Research Questions

Q. What computational methods can elucidate the electronic effects of the tert-butylsulfanyl group on the boronate ester’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of the -S(t-Bu) group. Compare with analogs (e.g., -OCH₃ or -NO₂ substituted dioxaborolanes) to predict reactivity in cross-coupling reactions.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between sulfur lone pairs and the boron center .

Q. How can researchers resolve contradictions in reported catalytic activities of similar boronate esters in cross-coupling reactions?

Methodological Answer:

  • Controlled Variable Studies : Systematically vary substrate ratios (e.g., aryl halide:boronate ester from 1:1 to 1:3), base (K₂CO₃ vs. CsF), and solvent (DME vs. dioxane).
  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
  • Meta-Analysis : Compare datasets from multiple studies (e.g., activation energy differences due to tert-butyl steric bulk vs. electronic effects) .

Q. What advanced spectroscopic techniques are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent ¹¹B NMR : Track boron chemical shifts in buffered solutions (pH 2–12) to identify hydrolysis products (e.g., boronic acid at δ 28 ppm vs. ester at δ 30 ppm).
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media, which may indicate instability.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with water or nucleophiles (e.g., hydroxide ions) .

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